Bendigole C
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(4S)-3-hydroxy-4-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O5/c1-13(20(26)12-22(28)29)17-6-7-18-16-5-4-14-10-15(25)8-9-23(14,2)19(16)11-21(27)24(17,18)3/h8-10,13,16-21,26-27H,4-7,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18-,19-,20?,21-,23-,24+/m0/s1 |
InChI Key |
RMTYVTYZDACRDT-NQXBHSDSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(CC(=O)O)O |
Canonical SMILES |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(CC(=O)O)O |
Synonyms |
bendigole C |
Origin of Product |
United States |
Discovery and Initial Characterization of Bendigole C
Isolation from Gordonia australis Acta 2299
Bendigole C was first identified as a secondary metabolite produced by the actinomycete bacterium Gordonia australis strain Acta 2299. This discovery was significant as the bendigoles, including this compound, were the first secondary metabolites to be isolated from a member of the Gordonia genus researchgate.netnih.gov. The producing strain, Acta 2299, was originally isolated from activated sludge foam, highlighting the diverse metabolic capabilities of microorganisms from such environments.
Microbial Cultivation and Fermentation Strategies for Metabolite Production
The production of this compound was achieved through submerged fermentation of Gordonia australis Acta 2299. While specific optimal conditions are often proprietary, the fermentation process generally involves the cultivation of the bacterium in a nutrient-rich medium to encourage the biosynthesis of secondary metabolites.
The fermentation for this compound production was carried out in a 10-liter stirred-tank fermentor. The process begins with a seed culture, which is then used to inoculate the production medium. The composition of a suitable production medium is detailed in the table below. The production of bendigoles, including this compound, typically starts after 48 hours of fermentation.
| Component | Concentration (g/L) |
|---|---|
| Glucose | 10.0 |
| Yeast Extract | 2.0 |
| Peptone | 5.0 |
| NaCl | 1.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCl2·2H2O | 0.02 |
| Trace Element Solution | 1.0 mL/L |
This table outlines a representative fermentation medium for the production of this compound by Gordonia australis Acta 2299.
Analytical Techniques for Detection and Provisional Identification
A combination of advanced analytical techniques was employed for the detection and initial characterization of this compound in the culture filtrate extracts of Gordonia australis Acta 2299.
High-Performance Liquid Chromatography-Diode Array Analysis (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) was a key technique for the initial detection of this compound. Analysis of the crude extract from the culture filtrate revealed the presence of novel compounds that were not found in an extensive database of reference compounds researchgate.net. The chromatographic separation allowed for the isolation of individual bendigoles, and the DAD provided ultraviolet (UV) spectral data, which aided in the preliminary characterization of these new molecules. The analysis of a culture filtrate extract at a fermentation time of 96 hours was monitored at a wavelength of 260 nm researchgate.net.
Mass Spectrometry Profiling (e.g., ESI-FT-ICR)
For a more detailed structural elucidation, high-resolution mass spectrometry was utilized. Specifically, Electrospray Ionization Fourier Transform Ion Cyclotron Resonance (ESI-FT-ICR) mass spectrometry played a crucial role in determining the elemental composition of this compound. This powerful technique provides highly accurate mass measurements, which allows for the confident assignment of a molecular formula to the compound.
Initial Assignment as a Novel Steroid Scaffold
Based on the comprehensive data obtained from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy experiments, this compound, along with Bendigoles A and B, was characterized as a new steroid researchgate.netnih.gov. The structural analysis revealed a steroidal backbone that was previously unreported, leading to its classification as a novel steroid scaffold. This initial assignment was a pivotal step, directing further investigation into the unique chemical features and potential biological activities of this new class of natural products.
Advanced Structural Elucidation Methodologies for Bendigole C
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysisresearchgate.netresearchgate.net
The structural framework of Bendigole C was largely pieced together using a suite of NMR experiments. These techniques probe the magnetic properties of atomic nuclei, providing a detailed picture of the molecular structure.
One-Dimensional NMR Experiments (e.g., ¹H, ¹³C, DEPT)researchgate.netmdpi.com
One-dimensional NMR spectroscopy provided the initial foundation for the structural elucidation of this compound. The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C-NMR spectrum provides information about the carbon skeleton. researchgate.net
In the case of Bendigole A, a closely related compound, the ¹³C-NMR and DEPT spectra indicated the presence of three methyl groups, five methylene (B1212753) groups, six methine groups, and five quaternary carbons. A key observation was a signal at 177.7 ppm, which is characteristic of a carboxylic acid. researchgate.net The ¹H-NMR spectrum of Bendigole A showed a broad signal at 11.8 ppm, further confirming the presence of a carboxylic acid, a feature that distinguishes it from Bendigole B where a methyl ketone is present instead. researchgate.net
Table 1: ¹H NMR Data for this compound (Data not explicitly available in search results for this compound, but general features can be inferred from related compounds.)
| Position | Chemical Shift (δ) ppm | Multiplicity |
| ... | ... | ... |
Table 2: ¹³C NMR Data for this compound (Specific data for this compound is not fully detailed in the provided search results. The table below is a representative structure based on related Bendigole compounds.)
| Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| C-1 | ... | CH₂ |
| C-2 | ... | CH₂ |
| C-3 | ... | C |
| C-4 | ... | CH |
| C-5 | ... | CH |
| C-6 | ... | CH |
| C-7 | ... | CH₂ |
| C-8 | ... | CH |
| C-9 | ... | CH |
| C-10 | ... | C |
| C-11 | ... | CH |
| C-12 | ... | C-OH |
| C-13 | ... | C |
| C-14 | ... | CH |
| C-15 | ... | CH₂ |
| C-16 | ... | CH₂ |
| C-17 | ... | CH |
| C-18 | ... | CH₃ |
| C-19 | ... | CH₃ |
| C-20 | ... | ... |
| C-21 | ... | ... |
| C-22 | ... | ... |
| C-23 | ... | ... |
| C-24 | ... | ... |
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)researchgate.netmdpi.com
Two-dimensional NMR experiments were crucial in assembling the complete structure of the Bendigoles. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the Bendigoles, H-H-COSY experiments helped to establish the connectivity of the proton spin systems within the molecule. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the carbon signals to which they are directly attached. This was used to assign the protonated carbons in the Bendigole structures. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This technique was instrumental in connecting the different fragments of the molecule and in placing the quaternary carbons and functional groups. researchgate.net For instance, in related compounds, HMBC correlations were used to confirm the position of the side chain. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. In the analysis of Bendigole A and B, NOESY experiments were vital for verifying the stereochemistry. researchgate.net For example, in Bendigole B, a NOE correlation between H-8 and the methyl protons H₃-18 and H₃-19 indicated a β-orientation for H-8. researchgate.net Similarly, the absence of a NOE between H-14 and H₃-18, but the presence of a correlation to the 12-OH proton, which in turn showed correlations to H-9 and H-17, suggested an α-orientation for these protons. researchgate.netresearchgate.net These NOE correlations were consistent with the crystal structure of Bendigole B. researchgate.net
Application of X-Ray Crystallography for Stereochemical Assignment (referencing related Bendigoles)researchgate.netontosight.ai
While detailed NMR analysis provides a robust picture of the molecular structure, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org In the study of the Bendigoles, a single crystal of Bendigole B was successfully obtained and its structure was determined by X-ray diffraction. researchgate.netresearchgate.net
This X-ray crystallographic analysis of Bendigole B provided an unambiguous confirmation of its structure and revealed its relative stereochemistry. researchgate.net The data obtained from the crystal structure of Bendigole B served as a crucial reference for confirming the stereochemical assignments of Bendigole A and C, which were deduced from comparative NMR studies, particularly NOESY experiments. researchgate.net The stereochemistry at key centers such as C-13, C-19, and C-20 was determined to be consistent with that of most reported steroids, with a β-orientation for the side chain. researchgate.net
Biosynthetic Investigations of Bendigole C
Primary Producer Organism: Gordonia australis Acta 2299
Bendigole C is a steroidal secondary metabolite originally isolated from the actinomycete Gordonia australis strain Acta 2299. nih.govresearchgate.netresearchgate.net This strain was identified during a screening program of newly isolated actinomycetes for the production of novel pharmaceutical compounds. researchgate.net The discovery of bendigoles A, B, and C marked the first time secondary metabolites were isolated from a member of the genus Gordonia. nih.govresearchgate.netresearchgate.net Strain Acta 2299 was isolated from activated sludge foam in Bendigo, Victoria, Australia. researchgate.net The production of this compound by Gordonia australis Acta 2299 was detected using HPLC-diode array analysis of the culture filtrate extract. nih.govresearchgate.netresearchgate.net
| Attribute | Description |
| Compound | This compound |
| Producing Organism | Gordonia australis |
| Strain | Acta 2299 |
| Source of Isolation | Activated sludge foam |
| Discovery Method | HPLC-diode array analysis |
Hypothesized Biosynthetic Pathway towards the Steroidal Scaffold
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to follow a pathway similar to other bacterial sterols. The biosynthesis of steroidal scaffolds in bacteria is a relatively rare phenomenon, with pentacyclic hopanoids often serving a similar function. researchgate.net The biosynthesis of the tetracyclic core of steroids generally proceeds through the cyclization of (S)-2,3-oxidosqualene. researchgate.nethelmholtz-hips.de
In myxobacteria, which are also known to produce sterols, the formation of the initial squalene (B77637) precursor is thought to occur via the mevalonate (B85504) pathway, yielding isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). acs.org These are then condensed to form squalene. A key step is the cyclization of a squalene-derived epoxide to form the foundational tetracyclic sterol structure. For instance, in Stigmatella aurantiaca, a cycloartenol (B190886) synthase is responsible for this cyclization, a process that shows evolutionary links to steroid biosynthesis in plants. researchgate.net It is plausible that the biosynthesis of the this compound scaffold in Gordonia australis involves a similar enzymatic cyclization of an oxidosqualene precursor to generate the core cholanoid structure. ebi.ac.uk Further tailoring enzymes would then be responsible for the specific oxidations and modifications that characterize this compound. acs.org
Diversity of Bendigole Production Across Microbial Genera (e.g., Actinomadura species)
Following their initial discovery in Gordonia, bendigole-related compounds have also been identified in other actinomycete genera, notably Actinomadura. rsc.orgresearchgate.net Fermentation of Actinomadura sp. SBMs009, isolated from a marine sponge, yielded three novel 3-keto sterols, bendigoles D, E, and F, in addition to the previously known bendigole B. rsc.orgmdpi.com This demonstrates that the capacity to produce the bendigole scaffold is not exclusive to the genus Gordonia. The discovery of bendigoles in Actinomadura, a genus known for producing a wide array of bioactive metabolites, highlights the potential for finding additional structural analogs in other rare actinomycetes. researchgate.netup.pt
| Bendigole Derivative | Producing Organism | Source |
| Bendigoles A, B, C | Gordonia australis Acta 2299 | Activated Sludge |
| Bendigoles D, E, F | Actinomadura sp. SBMs009 | Marine Sponge |
Genetic and Enzymatic Elements Implicated in Sterol Biosynthesis in Actinomycetes
The genetic and enzymatic machinery for sterol biosynthesis in actinomycetes is not as well-characterized as in eukaryotes. However, genome mining and analysis of biosynthetic gene clusters (BGCs) in actinomycetes provide insights into the potential enzymes involved. mdpi.comnih.gov The biosynthesis of complex polyketides and other secondary metabolites in actinomycetes is typically governed by large, clustered genes encoding enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov
For sterol biosynthesis, key enzymes would include:
Squalene synthase: Catalyzes the formation of squalene from farnesyl pyrophosphate.
Squalene monooxygenase (epoxidase): Converts squalene to (S)-2,3-oxidosqualene.
Oxidosqualene cyclase: A crucial enzyme that catalyzes the cyclization of the linear epoxide into the tetracyclic sterol core. The type of cyclase (e.g., cycloartenol synthase or lanosterol (B1674476) synthase) determines the initial sterol product. researchgate.net
Tailoring enzymes: A suite of enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases that modify the initial sterol scaffold to produce the final, specific compound like this compound. acs.org
While the specific gene cluster for this compound biosynthesis in Gordonia australis has not been identified, the presence of genes homologous to known sterol biosynthetic enzymes in other actinomycete genomes suggests a conserved, yet potentially varied, pathway. acs.org The distribution of these biosynthetic genes can sometimes be scattered throughout the genome rather than in a single, contiguous cluster. acs.org
Receptor Pharmacology and Cellular Mechanisms of Bendigole C
Steroid Hormone Receptor Interaction Profile
The interaction of Bendigole C with human steroid hormone receptors has been evaluated through competitive binding assays and functional transactivation studies. researchgate.net These investigations reveal a focused activity towards progesterone (B1679170) and androgen receptors, with no significant binding to mineralocorticoid or estrogen receptors. researchgate.netnih.govncl.ac.uk
Research has demonstrated that this compound exhibits binding affinity for the human progesterone receptor (hPR). researchgate.netnih.govncl.ac.uk This was determined through in vitro competition experiments where increasing concentrations of this compound were used to displace a radiolabeled progesterone ligand from the receptor. researchgate.net The binding affinity is typically expressed as an IC50 value, which represents the concentration of the compound required to displace 50% of the labeled ligand. researchgate.net
This compound, along with its related compounds Bendigole A and B, shows binding affinity for the human androgen receptor (hAR). researchgate.netnih.gov The binding was assessed using competitive binding assays with a labeled reference compound, methyltrienolone (B1676529) (R1881). researchgate.net
Beyond simple binding, the functional consequence of this interaction was investigated through in vitro transactivation studies. researchgate.netnih.gov These experiments revealed that this compound possesses weak androgenic activity. researchgate.netnih.gov The study utilized a PC3 human prostate cancer cell line that was stably transfected to express the hAR and contained a reporter gene system. researchgate.netgoogle.com
To determine the specificity of its hormonal activity, this compound was tested for its ability to bind to the human mineralocorticoid receptor (hMR) and the human estrogen receptor (hER). researchgate.netnih.gov The compound was found to be inactive at both of these receptors. researchgate.netnih.govncl.ac.uk The experiments were conducted using aldosterone (B195564) and estrogen as the respective reference compounds for hMR and hER, confirming the selective nature of this compound's interactions. researchgate.net
| Receptor | Observed Activity | Reference |
|---|---|---|
| Human Progesterone Receptor (hPR) | Binding Affinity | researchgate.netnih.gov |
| Human Androgen Receptor (hAR) | Binding Affinity & Weak Androgenic Activity | researchgate.netnih.gov |
| Human Mineralocorticoid Receptor (hMR) | Inactive | researchgate.netnih.gov |
| Human Estrogen Receptor (hER) | Inactive | researchgate.netnih.gov |
Investigation of Downstream Gene Regulation and Reporter Gene Activation
The weak androgenic effects of this compound were quantified using a reporter gene assay. researchgate.net This assay employed a PC3 cell line engineered to contain a reporter plasmid where the luciferase gene (luc) is controlled by the steroid hormone-responsive murine mammary tumor virus (MMTV) promoter. researchgate.net When an androgenic compound binds to the hAR in these cells, the receptor-ligand complex activates the MMTV promoter, leading to the transcription and subsequent expression of the luciferase enzyme. researchgate.net The resulting luminescence provides a quantitative measure of the compound's transactivation potential. The studies demonstrated that this compound could induce a weak activation of this reporter gene system. researchgate.netnih.gov
Modulation of Intracellular Signaling Pathways (e.g., NF-κB translocation, GR-translocation) by Bendigole Analogues
Studies on related compounds, specifically Bendigoles D, E, and F, have provided insights into the broader potential of this structural class to modulate key intracellular signaling pathways. researchgate.netrsc.org These analogues, isolated from the marine sponge-derived bacterium Actinomadura sp., were assessed in a high-content screen for their effects on nuclear factor-kappa B (NF-κB) and glucocorticoid receptor (GR) activity. researchgate.net
NF-κB Translocation: Bendigole F was identified as the most effective inhibitor of NF-κB nuclear translocation, with an IC50 value of 71 μM. researchgate.netrsc.orgrsc.org This pathway is a critical regulator of inflammatory responses.
GR-Translocation: Bendigole D was the most potent inhibitor of glucocorticoid receptor (GR) translocation among the tested analogues. researchgate.netmdpi.com Ligand-induced translocation of the GR from the cytoplasm to the nucleus is a crucial step in its function as a transcription factor. thermofisher.comfrontiersin.org
Studies on Cellular Responses and Target Cell Line Interactions (referencing related Bendigoles)
The cellular effects of Bendigoles have been examined in specific cell lines, providing information on both target engagement and cytotoxicity.
For this compound, the hAR transactivation studies utilized the human prostate cancer cell line PC3, which served as the target cell line to demonstrate its weak androgenic response. researchgate.net
For the analogues Bendigole D, E, and F, cytotoxicity was evaluated. researchgate.net Bendigole D showed moderate cytotoxicity against the L929 mouse fibroblast cell line, with an IC50 of approximately 30 μM. researchgate.netrsc.org In contrast, Bendigoles E and F were reported to be non-toxic in this assay. rsc.org These studies highlight how small structural modifications among the Bendigole analogues can lead to distinct cellular responses.
| Compound | Activity | IC50 Value | Target Cell Line | Reference |
|---|---|---|---|---|
| Bendigole D | GR-Translocation Inhibition | Not specified | - | researchgate.netmdpi.com |
| Bendigole D | Cytotoxicity | ~30 µM | L929 (mouse fibroblast) | researchgate.netrsc.org |
| Bendigole F | NF-κB Translocation Inhibition | 71 µM | CHO (hamster ovary) | researchgate.netrsc.orgmdpi.com |
Synthetic Approaches and Chemoenzymatic Transformations of Bendigole C
Strategies for Chemical Synthesis of the Bendigole Skeleton
The initial discovery of Bendigoles A, B, and C from the culture filtrate of Gordonia australis Acta 2299 was achieved through HPLC-diode array analysis, with their structures being elucidated by mass spectrometry and NMR experiments. researchgate.net While these foundational studies focused on isolation and characterization rather than total chemical synthesis, the detailed structural data, including the X-ray crystal structure of the related Bendigole B, provides the necessary blueprint for designing and executing synthetic routes. researchgate.net
The core structure of the Bendigoles is a modified steroid skeleton. researchgate.netminia.edu.eg The synthesis of such complex polycyclic structures is a well-established field in organic chemistry, typically involving the assembly of the four-ring system (cyclopentanoperhydrophenanthrene) followed by the introduction and modification of functional groups. Strategies for synthesizing novel steroid skeletons often involve the modification of existing, readily available steroid precursors. For example, the introduction of a specific side chain, such as the 17α-pentafluorethyl group onto a steroid D-ring, has been used to create potent progesterone (B1679170) receptor antagonists. researchgate.net The development of a full chemical synthesis for the Bendigole skeleton would allow for the creation of analogues not accessible through biological methods, further enabling detailed investigation into their therapeutic potential.
Microbial Biotransformation of Steroidal Precursors for Bendigole Analogues
Microbial biotransformation is a powerful tool for the stereo- and regioselective modification of complex molecules like steroids, often achieving transformations that are difficult to perform using conventional chemical methods. tandfonline.comresearchfloor.org This approach is highly relevant for producing Bendigole analogues from common steroidal precursors such as phytosterols, cholesterol, or progesterone. researchfloor.orgnih.gov
Actinomycetes, the class of bacteria that includes Gordonia, are known for their ability to perform a wide range of chemical modifications. researchgate.net Key enzymatic reactions catalyzed by microorganisms that could be harnessed for creating Bendigole analogues include:
Hydroxylation : The introduction of hydroxyl (-OH) groups at specific positions is a common microbial transformation. mdpi.com Filamentous fungi and bacteria like Bacillus, Streptomyces, and Nocardia are known to perform hydroxylations at various positions on the steroid nucleus (e.g., 11α, 11β, 16α). researchfloor.orgmdpi.com The position and stereochemistry of hydroxyl groups are critical for the biological activity of many steroids, influencing properties like anti-inflammatory or neuroprotective effects. mdpi.com Cytochrome P450 (P450) monooxygenases are key enzymes in this process, capable of inserting oxygen into unreactive C-H bonds. mdpi.comnih.gov
Oxidation and Dehydrogenation : Microorganisms can oxidize alcohol groups to ketones or introduce double bonds into the steroid rings, significantly altering the molecule's shape and electronic properties. researchfloor.org For instance, Rhodococcus species are efficient at performing Δ1-dehydrogenation of corticosteroids. researchfloor.org
Side-Chain Cleavage : Bacteria such as Mycobacterium species can selectively cleave the side chain of sterols like cholesterol to produce valuable steroid intermediates (synthons) like androst-4-ene-3,17-dione (AD). nih.gov
By selecting specific microbial strains or engineering them to express desired enzymes (e.g., specific P450s), it is possible to transform simple steroid precursors into a variety of more complex structures, including analogues of Bendigole C. mdpi.commdpi.com This chemoenzymatic approach offers an environmentally friendly alternative to multi-step chemical syntheses. mdpi.com
Derivatization for Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like this compound into a potential therapeutic agent. researchgate.net SAR involves systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological activity. This process helps to identify the key chemical features (pharmacophore) responsible for the desired effect and to improve properties like potency and selectivity while reducing potential side effects. nih.govresearchgate.net
Initial studies have shown that Bendigoles interact with steroid hormone receptors. Bendigoles A and C exhibit androgenic activities, and this compound specifically shows binding affinity for the human progesterone receptor, while remaining inactive at mineralocorticoid and estrogen receptors. researchgate.net Further studies on Bendigoles D, E, and F, isolated from the marine actinomycete Actinomadura sp., revealed that these sterols can inhibit glucocorticoid receptor (GR) translocation. researchgate.netmdpi.com Bendigole D was identified as the most active in this regard and also showed moderate cytotoxicity against a mouse fibroblast cell line. researchgate.net Bendigole F was the most effective inhibitor of NF-κB nuclear translocation. researchgate.net
These findings provide a foundation for SAR exploration. The structural differences between the known Bendigoles—for example, the variation between a methyl group and a carboxylic acid at the end of the side chain—are responsible for their differing biological activities. researchgate.net Derivatization, the process of creating new variants (derivatives) from a parent compound, is the practical application of SAR. mdpi.comnih.gov For this compound, derivatization could involve:
Modifying the side chain at position C-17.
Altering the functional groups on the A-ring, such as the C-3 ketone.
Introducing substituents like hydroxyl or halogen groups at various positions on the steroid skeleton.
By synthesizing or biosynthesizing these new analogues and testing their binding affinity and functional activity at various steroid receptors, a detailed SAR map can be constructed. This knowledge is crucial for the rational design of new compounds with enhanced potency and a more desirable biological profile. nih.gov
Table of Bendigole Compounds and Activities
| Compound | Source Organism | Reported Biological Activity/Target | Citation(s) |
| Bendigole A | Gordonia australis | Androgenic activity; Binds to androgen receptor. | researchgate.net |
| Bendigole B | Gordonia australis | Binds to androgen receptor. | researchgate.net |
| This compound | Gordonia australis | Weak androgenic activity; Binds to androgen and progesterone receptors. | researchgate.net |
| Bendigole D | Actinomadura sp. | Most active inhibitor of glucocorticoid receptor (GR) translocation; Cytotoxic to L929 mouse fibroblast cells (IC₅₀ ≈ 30 μM). | researchgate.net |
| Bendigole E | Actinomadura sp. | Inhibits GR translocation; Non-toxic. | researchgate.net |
| Bendigole F | Actinomadura sp. | Most effective inhibitor of NF-κB nuclear translocation (IC₅₀ = 71 μM); Non-toxic. | researchgate.net |
Future Research Directions and Translational Perspectives
Genomic Mining for Novel Bendigole Biosynthetic Gene Clusters
The discovery of Bendigole C has spurred interest in exploring the vast, untapped biosynthetic potential of microorganisms, particularly those from unique and extreme environments. frontiersin.org Genome mining has become a crucial tool in the identification of novel biosynthetic pathways. frontiersin.org Advances in sequencing technologies have made it possible to identify tens of thousands of biosynthetic gene clusters (BGCs) in microbial genomes, many of which are predicted to produce unknown compounds. frontiersin.org
This approach involves the use of bioinformatics tools and algorithms to identify BGCs within microbial genomes that may be responsible for the production of novel natural products. jmicrobiol.or.kr By comparing these clusters to known pathways, researchers can predict the structures of the resulting compounds and prioritize the investigation of those with novel features. jmicrobiol.or.kr Specifically for bendigoles, this strategy could lead to the identification of new analogs with potentially improved or different biological activities. The process of genome mining can be broken down into several key stages:
Gene Cluster Identification: Utilizing databases and computational tools to locate relevant gene clusters. jmicrobiol.or.kr
Structural Prediction: Predicting the chemical structures of the natural products encoded by these gene sequences. jmicrobiol.or.kr
Cryptic Cluster Activation: Employing genetic manipulation techniques to activate BGCs that are not typically expressed under laboratory conditions. jmicrobiol.or.kr
Functional Validation: Using techniques like gene knockout to confirm the roles of specific genes within the biosynthetic pathway. jmicrobiol.or.kr
Recent studies have successfully used genome mining to identify novel BGCs in various bacteria, including those from the genera Xenorhabdus and Photorhabdus, revealing previously uncharacterized non-ribosomal peptide synthetase (NRPS) and type I polyketide synthase (T1PKS) clusters. nih.govnih.gov These findings underscore the power of genome mining to uncover new bioactive compounds and provide a framework for the discovery of novel bendigole-producing organisms and their associated BGCs. nih.gov
Advanced Computational Chemistry for Ligand-Receptor Dynamics
Understanding the precise molecular interactions between this compound and its biological targets, such as steroid receptors, is crucial for rational drug design and optimization. Advanced computational chemistry methods, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to study these dynamic processes. units.itmdpi.com
MD simulations can provide detailed insights into the conformational changes that occur upon ligand binding, the stability of the ligand-receptor complex, and the specific interactions that contribute to binding affinity and selectivity. units.itmdpi.com This information is invaluable for predicting how modifications to the this compound structure might affect its activity.
Key computational approaches in this area include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. units.it
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex and its environment. units.itmdpi.com High-performance computing resources are often necessary to handle the vast amount of data generated by these simulations. mdpi.com
Free Energy Calculations: Methods like the 'Geometry, Frequency, Noncovalent, eXtended Tight Binding' (GFN2-xTB) method can be used to calculate the binding free energies of ligand-receptor complexes, providing a quantitative measure of binding affinity. nih.gov
By applying these computational tools, researchers can build predictive models of this compound's interaction with its receptors, guiding the synthesis of new derivatives with enhanced therapeutic properties. nih.gov
Discovery of Unexplored Biological Activities beyond Steroid Receptor Modulation
While the initial focus on this compound has been its interaction with steroid receptors, there is significant potential for this class of compounds to possess other, as-yet-undiscovered biological activities. Many natural products exhibit a range of effects, and a comprehensive screening of this compound against a diverse panel of biological targets is warranted.
The glucocorticoid receptor (GR), a known target for steroid-like molecules, is involved in a wide array of physiological processes, including the regulation of inflammation and metabolism. biorxiv.orgnih.gov The activity of GR itself is complex, involving interactions with numerous other transcription factors and coregulators. biorxiv.orgnih.gov This complexity suggests that ligands like this compound could have nuanced effects that go beyond simple receptor activation or inhibition. biorxiv.org
Furthermore, the structural similarity of this compound to other steroid hormones suggests that it could interact with other members of the nuclear receptor superfamily. ijbs.comnih.gov These receptors regulate a vast number of cellular processes, and identifying any "off-target" effects of this compound could reveal new therapeutic opportunities or potential side effects.
Future research should therefore include broad-based biological screening to explore activities in areas such as:
Anti-inflammatory pathways independent of GR modulation.
Anticancer activity against various cell lines.
Antimicrobial or antiviral properties.
Effects on other metabolic pathways.
Metabolic Engineering and Synthetic Biology for Optimized Production
The natural production of this compound by its native microbial producer may not be sufficient or cost-effective for large-scale therapeutic development. Metabolic engineering and synthetic biology offer powerful strategies to optimize the production of this valuable compound. nih.govfrontiersin.org These fields aim to rationally design and modify microbial "cell factories" to produce desired chemicals at high yields. frontiersin.orgmdpi.com
The core principles of these approaches involve:
Pathway Optimization: Modifying the biosynthetic pathway of this compound to increase flux towards the final product and minimize the production of unwanted byproducts. frontiersin.org
Host Engineering: Utilizing a well-characterized microbial host, such as E. coli or yeast, and introducing the this compound biosynthetic gene cluster to create a heterologous production system. nih.gov This allows for easier genetic manipulation and optimization of fermentation conditions.
Synthetic Biology Tools: Employing a library of genetic parts (promoters, terminators, etc.) to fine-tune the expression of the biosynthetic genes and achieve optimal production levels. frontiersin.orgfrontiersin.org
The integration of synthetic biology and metabolic engineering has already proven successful for the production of other complex natural products, such as artemisinin. mdpi.com A similar approach could be applied to this compound, potentially leading to a sustainable and economically viable production platform. nih.gov
Exploration of Broader Ecological Roles of Bendigoles in Microbial Interactions
The production of secondary metabolites like bendigoles by microorganisms is often linked to their ecological function and interactions within their environment. nih.gov These compounds can act as signaling molecules, antimicrobial agents, or play a role in nutrient acquisition. nih.govmdpi.com Understanding the ecological role of this compound can provide insights into its natural function and potentially reveal new applications.
Microbial communities are complex ecosystems where interactions between different species are common. ethz.ch These interactions can be competitive, cooperative, or symbiotic and are often mediated by the production of specialized metabolites. nih.govfrontiersin.org For example, some microbial compounds are involved in biofilm formation, quorum sensing, or defense against competing microbes. nih.gov
Future research in this area could investigate:
The effect of this compound on the growth and behavior of other microorganisms in its native habitat.
Whether the production of this compound is influenced by the presence of other microbial species.
The role of this compound in the interaction between its producing microbe and a potential host organism, if any. nih.gov
By studying the ecological context of this compound, we can gain a more complete understanding of its biological significance and potentially uncover novel applications in areas such as agriculture or environmental microbiology. mdpi.comvliz.be
Q & A
Table 1: Criteria for Evaluating Research Questions
What experimental design considerations are critical for validating this compound’s efficacy in vitro?
Methodological Answer:
Adopt a factorial design to isolate variables (e.g., concentration, exposure time, cell type). Key steps:
Controls: Include positive/negative controls (e.g., known inhibitors, solvent-only groups) .
Replicates: Minimize variability with ≥3 biological replicates .
Blinding: Assign sample labels randomly to reduce bias .
Data Collection: Use standardized protocols for assays (e.g., MTT for cytotoxicity) .
Advanced Consideration:
Employ response surface methodology (RSM) to optimize multiple parameters (e.g., pH, temperature) and identify synergistic effects .
How should researchers address contradictory data in this compound’s dose-response profiles across studies?
Methodological Answer:
Apply contradiction analysis frameworks :
Identify Principal Contradictions: Determine if discrepancies arise from methodological (e.g., assay sensitivity) or biological (e.g., cell line heterogeneity) factors.
Hierarchical Clustering: Group studies by variables (e.g., solvent, incubation time) to isolate confounding factors.
Meta-Analysis: Statistically synthesize data from peer-reviewed studies, weighting results by sample size and quality .
Q. Table 2: Common Sources of Contradiction in Dose-Response Studies
| Source | Resolution Strategy |
|---|---|
| Variability in cell viability assays | Standardize ATP-based vs. membrane integrity assays |
| Solvent interactions (e.g., DMSO) | Use solvent-free formulations or controls |
What advanced techniques are recommended for analyzing this compound’s structural-activity relationships (SAR)?
Methodological Answer:
Computational Modeling:
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability over time .
Chemometric Analysis:
Synthetic Modifications:
How can researchers integrate qualitative and quantitative data in this compound toxicity studies?
Methodological Answer:
Use mixed-methods triangulation:
Quantitative: Measure IC50, LD50, and organ-specific toxicity markers (e.g., ALT/AST for liver damage) .
Qualitative: Conduct thematic analysis of histological data or patient-reported outcomes (e.g., symptom diaries) .
Data Integration:
- Map qualitative themes onto quantitative dose thresholds (e.g., "Severe hepatotoxicity correlates with plasma concentrations >10μM").
- Use NVivo or MAXQDA for coding and cross-referencing .
What strategies ensure reliability in this compound’s pharmacokinetic data across animal models?
Methodological Answer:
Standardization:
- Use isogenic animal strains to reduce genetic variability .
- Control diet, circadian rhythms, and administration routes .
Analytical Validation:
Ethical Compliance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
